((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are Janus Kinases (JAK1 and JAK2) . These kinases play a crucial role in the regulation of specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound, also known as a JAK1/JAK2 degrader (JAPT) , operates based on the Proteolysis Targeting Chimera (PROTAC) mechanism . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This leads to the effective inhibition of pro-inflammatory cytokine release, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it significantly inhibits Type I, II, and III adaptive immunity . This modulation of the JAK-STAT pathway results in downstream effects that reduce inflammation and immune response.
Result of Action
The degradation of JAK1/JAK2 by the compound leads to a significant reduction in the severity of conditions like Atopic Dermatitis (AD) . Improvements in skin lesion clearance rate and AD severity score (SCORAD) have been observed .
Action Environment
The efficacy and stability of the compound can be influenced by the unique structure of the skin, which is its primary site of action . The compound’s effectiveness as a topical treatment for AD suggests that it is well-suited to this environment .
Activité Biologique
The compound ((1R,5S)−3−(1H−pyrazol−1−yl)−8−azabicyclo[3.2.1]octan−8−yl)(4−methyl−2−(1H−pyrrol−1−yl)thiazol−5−yl)methanone is a novel organic molecule that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of Janus kinases (JAKs) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex bicyclic structure that includes:
- Azabicyclo[3.2.1]octane core
- Pyrazole and thiazole moieties
This unique configuration contributes to its biological activity by enabling specific interactions with target proteins involved in inflammatory pathways.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄OS |
Molecular Weight | 338.40 g/mol |
CAS Number | 2320224-93-7 |
Target Proteins
The primary targets of this compound are:
- Janus Kinases (JAKs) : Specifically JAK1 and TYK2.
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibiting this enzyme enhances the anti-inflammatory effects of palmitoylethanolamide (PEA) by preventing its degradation.
Biochemical Pathways Affected
The compound modulates several key signaling pathways:
- Interleukin (IL)-12 and IL-23 Signaling : These pathways are crucial in the pathogenesis of various autoimmune diseases.
Inhibition of JAKs leads to reduced cytokine signaling, which is beneficial in treating inflammatory conditions.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against NAAA, with an IC50 value in the low nanomolar range (0.042 μM), indicating high potency . This non-covalent mechanism of action allows for effective modulation of inflammatory responses.
In Vivo Efficacy
In animal models, compounds similar to this one have demonstrated promising results in reducing inflammation and pain associated with chronic inflammatory diseases. For instance, studies have shown that selective JAK inhibitors can effectively manage symptoms in models of rheumatoid arthritis and psoriasis .
Study on JAK Inhibition
In a recent study evaluating the efficacy of various JAK inhibitors, the compound was found to significantly reduce inflammation markers in treated subjects compared to controls. The results highlighted its potential for managing autoimmune conditions effectively .
NAAA Inhibition Study
Another study focused on the structural modifications within the azabicyclo framework, leading to enhanced NAAA inhibition. The findings suggested that specific substitutions on the pyrazole ring could further improve bioactivity and pharmacokinetic properties .
Propriétés
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-17(26-19(21-13)22-8-2-3-9-22)18(25)24-14-5-6-15(24)12-16(11-14)23-10-4-7-20-23/h2-4,7-10,14-16H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLSQYXHWCOUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.